Tezacitabine

Description

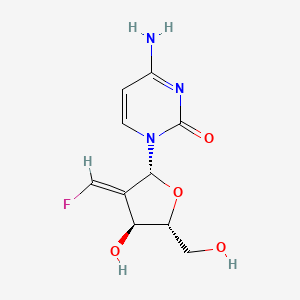

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFXZLZWLOBBLO-ASKVSEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156446 | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130306-02-4, 171176-43-5 | |

| Record name | Tezacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZACITABINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tezacitabine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine; FMdC) is a synthetic pyrimidine nucleoside analogue that exhibits potent antineoplastic activity. Its mechanism of action is characterized by a dual attack on DNA synthesis and function. Following cellular uptake, this compound is intracellularly phosphorylated by cellular kinases to its active diphosphate (FMdCDP) and triphosphate (FMdCTP) metabolites. FMdCDP acts as a potent and irreversible inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA replication and repair. Concurrently, FMdCTP serves as a substrate for DNA polymerases and is incorporated into the growing DNA strand. This incorporation disrupts the normal process of DNA elongation, ultimately leading to chain termination and the induction of apoptosis (cell death). This multifaceted mechanism underscores its potential as a chemotherapeutic agent.

Cellular Uptake and Metabolic Activation

The journey of this compound as an anticancer agent begins with its transport into the target cell, a process mediated by nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to be converted into its pharmacologically active forms.

Activation Pathway:

Tezacitabine: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacitabine (also known as FMdC or (E)-2′-Deoxy-2′-(fluoromethylene)cytidine) is a synthetic pyrimidine nucleoside analogue designed as a potent antineoplastic agent. Its development was driven by the need for novel therapies with robust activity against solid tumors. This compound exhibits a unique dual mechanism of action, targeting critical pathways in DNA synthesis and replication. Following intracellular phosphorylation, its metabolites act to both irreversibly inhibit ribonucleotide reductase (RNR) and terminate DNA chain elongation upon incorporation into the DNA strand. Preclinical studies have demonstrated significant cytotoxic activity across a range of human tumor cell lines and in vivo efficacy in xenograft models. Phase I clinical trials have established its safety profile and pharmacokinetic parameters, confirming its primary dose-limiting toxicity as manageable myelosuppression. This document provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, and key preclinical and clinical data for this compound.

Discovery and Rationale

This compound was designed as a mechanism-based inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the production of deoxyribonucleotides, the essential building blocks for DNA replication.[1] The RNR enzyme is often overexpressed in tumor cells, making it a prime target for anticancer therapies.[2] The design of this compound, specifically the inclusion of an electrophilic fluoromethylene group at the 2' position of the deoxycytidine scaffold, was intended to create a bioprecursor to a species that could irreversibly inactivate RNR.[1] This strategic design confers potent, targeted activity and distinguishes it from other nucleoside analogues. The compound was discovered by Hoechst Marion Roussel and has been developed by Matrix and Kyowa.[3]

Mechanism of Action

This compound functions as a prodrug that requires intracellular activation through phosphorylation by cellular kinases. Once it enters the cell, it is converted into its active diphosphate (FMdCDP) and triphosphate (FMdCTP) metabolites, which exert their cytotoxic effects through a dual mechanism.[2][4]

-

Inhibition of Ribonucleotide Reductase (RNR) : The diphosphate metabolite, this compound diphosphate (FMdCDP), binds to and irreversibly inhibits RNR.[2] This inactivation halts the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, thereby depleting the intracellular pool of building blocks required for DNA synthesis and repair.[2]

-

DNA Chain Termination : The triphosphate metabolite, this compound triphosphate (FMdCTP), acts as a substrate for DNA polymerase and is incorporated into the elongating DNA strand.[5] Once incorporated, this compound acts as a chain terminator, preventing further extension of the DNA strand by DNA polymerases.[5] Furthermore, the incorporated FMdC nucleotide is highly resistant to excision by the 3' → 5' exonuclease activity of proofreading enzymes.[5]

This combined action of depleting DNA precursors and directly disrupting DNA replication leads to S-phase cell cycle arrest and the induction of apoptosis, ultimately resulting in tumor cell death.[6]

Figure 1: Mechanism of Action of this compound.

Chemical Synthesis

An improved, five-step synthesis of this compound (1) has been developed starting from cytidine, achieving a 29% overall yield. This process is more efficient and scalable than the original seven-step procedure. Key intermediates in this synthesis are crystalline, which facilitates purification.[1]

The synthetic pathway proceeds as follows:

-

Protection : The 3' and 5' hydroxyl groups and the N-4 amino group of cytidine are protected in a one-pot reaction using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) and N,N-dimethylformamide dimethyl acetal to yield the crystalline alcohol intermediate 8 .

-

Oxidation : The alcohol 8 is oxidized via a Swern oxidation to produce the ketone 9 .

-

Olefination : A stereospecific Wittig-type reaction is performed on ketone 9 to introduce the fluoromethylene group, yielding the fluorovinyl sulfone intermediate.

-

Stannylation : The fluorovinyl sulfone is stereoselectively converted to the fluorovinyl stannane 11 using tributyltin hydride.

-

Deprotection : The final compound, this compound (1), is obtained by removing all protecting groups using cesium fluoride (CsF) in methanol.

Figure 2: High-level workflow for the synthesis of this compound.

Preclinical Data

This compound has demonstrated potent antiproliferative and antitumor activity in a broad spectrum of preclinical models.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against multiple human cancer cell lines. The E-isomer of this compound is significantly more potent than its Z-isomer and its non-fluorinated counterpart, highlighting the critical role of the fluorine atom and the stereochemistry of the double bond.[1]

| Cell Line | Cancer Type | IC₅₀ (nM) | Comments | Reference |

| HeLa | Cervical | 58 | E-isomer (this compound) | [1] |

| HeLa | Cervical | 3870 | Z-isomer | [1] |

| HeLa S3 | Cervical | 30-50 | [7] | |

| WiDr | Colon | 79 | [7] | |

| WiDr | Colon | 31.2 | In combination with Pentoxifylline | [7] |

In Vivo Antitumor Efficacy

This compound has shown significant, dose-dependent antitumor activity in several human tumor xenograft models in nude mice.

| Xenograft Model | Cancer Type | Dosing Schedule | Key Finding | Reference |

| PC-3 | Prostate | 20 mg/kg (IV, twice weekly) | Tumors regressed almost completely. | [8] |

| HT-29 | Colon | 100 mg/kg (IV, twice weekly) | Tumors regressed during administration. | [8] |

| Human Colon Carcinoma | Colon | 10 mg/kg (daily for 12 days) | Maximum tolerated dose; dose-dependent antitumor effect. | [9] |

| Human Colon Carcinoma (Liver Metastases) | Colon | 5 or 10 mg/kg | Significantly prolonged survival of the mice. | [9] |

| C33-A | Cervix | 5-10 mg/kg + Radiotherapy | Reduced tumor control radiation dose by a factor of 1.2-1.3. | [5] |

Clinical Data

Seventy patients with refractory solid tumors were enrolled in four separate Phase I dose-escalation trials to evaluate the safety, tolerability, and pharmacokinetics of this compound.[10]

Safety and Tolerability

-

Dose-Limiting Toxicity (DLT) : Myelosuppression, primarily dose-related neutropenia, was the dominant DLT. Grade 3 or 4 neutropenia occurred in 53% of patients but was generally of short duration.[10]

-

Other Adverse Events : Thrombocytopenia was infrequent. Mild, easily controlled, transient febrile episodes were common. Drug-related gastrointestinal events were mild and not dose-related.[10]

-

Maximum Tolerated Dose (MTD) : The MTD was dependent on the schedule, with higher doses tolerated on less frequent schedules (e.g., up to 630 mg/m² was well-tolerated when administered once every 3 weeks).[10]

Pharmacokinetics

Pharmacokinetic parameters were estimated from plasma concentration-time data using noncompartmental techniques.[10]

| Parameter | Value | Comments |

| Terminal Half-life (t½) | 3–4 hours | Consistent across single and multiple doses. |

| Metabolism | Primary metabolite is the uridine analogue (FMdU) via deamination. | |

| Excretion | ~23% of the administered dose recovered in urine as unchanged drug. | |

| Linearity | Pharmacokinetics were linear with dose and not significantly affected by different schedules. |

Clinical Activity

In the Phase I trials, evidence of antitumor activity was observed in eight patients. One patient with colon cancer achieved a partial response, and seven other patients exhibited stable disease.[10] Based on these results, a dose of at least 270 mg/m² administered every 2 weeks was recommended for Phase II studies.[10]

Key Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound diphosphate on RNR activity.

-

Preparation of Cell Lysates : Harvest cultured tumor cells (e.g., HeLa S3) and prepare cell lysates via sonication or detergent lysis in a suitable buffer.

-

Reaction Mixture : Prepare a reaction mixture containing HEPES buffer (pH 7.2), a reducing agent (e.g., dithiothreitol), magnesium acetate, ATP (as an allosteric activator), and a radiolabeled substrate such as [¹⁴C]-CDP.

-

Inhibition Assay : Incubate cell lysates with varying concentrations of this compound diphosphate (FMdCDP) for a predetermined time.

-

Enzymatic Reaction : Initiate the RNR reaction by adding the cell lysate/inhibitor mix to the reaction mixture. Incubate at 37°C for 1 hour.

-

Reaction Quenching : Stop the reaction by adding perchloric acid.

-

Analysis : Separate the radiolabeled product ([¹⁴C]-dCDP) from the substrate ([¹⁴C]-CDP) using thin-layer chromatography (TLC).

-

Quantification : Quantify the radioactivity of the product spots using a scintillation counter to determine the rate of RNR activity and calculate the extent of inhibition.

DNA Incorporation Assay

This protocol outlines a method to quantify the incorporation of this compound into cellular DNA.

-

Cell Culture and Treatment : Culture human cancer cells (e.g., ML-1 myeloid leukemia cells) in media containing radioactively labeled [³H]-Tezacitabine at various concentrations and for various time points.

-

DNA Purification : Harvest the cells and purify total genomic DNA using a commercial DNA extraction kit (e.g., DNeasy Blood and Tissue kit).

-

DNA Quantification : Measure the total amount of purified DNA using UV spectrophotometry at 260 nm.

-

Scintillation Counting : Mix the purified DNA sample with a liquid scintillation cocktail.

-

Quantification of Incorporation : Measure the radioactivity (disintegrations per minute) of the sample using a liquid scintillation counter. Normalize the radioactivity to the total amount of DNA to determine the level of this compound incorporation (e.g., pmol of drug per mg of DNA).

In Vitro Cytotoxicity (IC₅₀) Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Cell Seeding : Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with a serial dilution of this compound, including a vehicle-only control.

-

Incubation : Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Assessment : Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

References

- 1. Response of human colon and prostate tumor xenografts to (E)-2'-deoxy-2'-(fluoromethylene) cytidine, an inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor and radiosensitizing effects of (E)-2'-deoxy-2'-(fluoromethylene) cytidine, a novel inhibitor of ribonucleoside diphosphate reductase, on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Evaluation of in vivo antitumor activity of cleistanthin B in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DIALing-up the preclinical characterization of gene-modified adoptive cellular immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tezacitabine: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacitabine, also known as (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine, is a synthetic pyrimidine nucleoside analog with demonstrated potent antineoplastic activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are presented to support further research and development. The document also visualizes the drug's mechanism of action through a signaling pathway diagram, offering a clear understanding of its cellular effects.

Chemical Structure and Identification

This compound is a modified deoxycytidine nucleoside. The key structural feature is the substitution at the 2' position of the ribose sugar with a fluoromethylene group in the E configuration.

| Identifier | Value |

| IUPAC Name | (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine |

| Systematic IUPAC Name | 4-Amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one[1] |

| CAS Registry Number | 130306-02-4[1] |

| Molecular Formula | C₁₀H₁₂FN₃O₄[1] |

| SMILES | C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/--INVALID-LINK--CO">C@@HO[2] |

| InChI | InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1[1] |

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molar Mass | 257.221 g·mol⁻¹ | [1] |

| Water Solubility (predicted) | 0.437 mg/mL | DrugBank Online |

| logP (predicted) | -0.93 | DrugBank Online |

| pKa (Strongest Acidic) (predicted) | 5.65 | DrugBank Online |

| pKa (Strongest Basic) (predicted) | 2.24 | DrugBank Online |

| Hydrogen Bond Donor Count | 4 | DrugBank Online |

| Hydrogen Bond Acceptor Count | 7 | DrugBank Online |

| Rotatable Bond Count | 2 | DrugBank Online |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action that ultimately disrupts DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[3]

-

Inhibition of Ribonucleotide Reductase (RNR): After cellular uptake, this compound is phosphorylated by cellular kinases to its active diphosphate metabolite. This diphosphate form of this compound acts as an irreversible inhibitor of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, thus halting DNA replication.

-

Incorporation into DNA: this compound is further phosphorylated to its triphosphate metabolite, which can be recognized by DNA polymerases and incorporated into the growing DNA strand.[3] The presence of the fluoromethylene group at the 2' position leads to chain termination, as it prevents the formation of the phosphodiester bond with the next incoming nucleotide. This incorporation of a fraudulent nucleotide disrupts the integrity of the DNA and triggers apoptotic pathways.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of (E)-2′-Deoxy-2′-(fluoromethylene)cytidine

This protocol describes a five-step synthesis of this compound from cytidine with a reported overall yield of 29%.[1]

Step 1: Protection of Cytidine

-

Dissolve cytidine in pyridine.

-

Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) to the solution.

-

Follow with the addition of N,N-dimethylformamide dimethyl acetal.

-

The protected alcohol intermediate (8) is isolated by direct crystallization.

Step 2: Oxidation

-

Perform a Swern oxidation on the protected alcohol (8) to yield the corresponding ketone (9).

Step 3: Fluorovinyl Sulfone Formation

-

The details of this step are not fully elaborated in the provided abstract but would typically involve a Horner-Wadsworth-Emmons type reaction with a fluorinated phosphonate reagent.

Step 4: Conversion to Fluorovinyl Stannane

-

React the fluorovinyl sulfone with tributyltin hydride in refluxing cyclohexane.

-

This reaction stereoselectively produces the fluorovinyl stannane (11).

Step 5: Deprotection

-

Treat the resulting compound with a fluoride source, such as cesium fluoride (CsF), in methanol to remove the protecting groups.

-

Purify the final product, (E)-2′-Deoxy-2′-(fluoromethylene)cytidine (1), using silica gel chromatography.

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds like this compound on RNR.[4]

Materials:

-

Recombinant human RNR (hRRM1 and hRRM2 subunits)

-

[³H]CDP (cytidine 5'-diphosphate)

-

ATP, MgCl₂, DTT (dithiothreitol)

-

This compound diphosphate (the active inhibitor)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, DTT, and [³H]CDP.

-

Add varying concentrations of this compound diphosphate to the reaction mixture.

-

Initiate the reaction by adding the recombinant RNR enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Centrifuge to precipitate the protein.

-

Quantify the amount of [³H]dCDP (deoxycytidine 5'-diphosphate) formed in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound diphosphate to determine the IC₅₀ value.

DNA Incorporation Assay

This protocol is adapted from methods used for other cytidine analogs and can be used to quantify the incorporation of this compound into cellular DNA.[2][5]

Materials:

-

Cancer cell line of interest (e.g., a human leukemia cell line)

-

[³H]-labeled this compound

-

Cell culture medium and supplements

-

DNA extraction kit

-

UV spectrophotometer

-

Liquid scintillation cocktail and counter

Procedure:

-

Culture the cancer cells to a desired density.

-

Incubate the cells with varying concentrations of [³H]-labeled this compound for different time points (e.g., 6, 12, 24 hours).

-

Harvest the cells and wash them to remove unincorporated drug.

-

Extract the genomic DNA using a commercial DNA extraction kit.

-

Quantify the total amount of extracted DNA using a UV spectrophotometer at 260 nm.

-

Measure the radioactivity of the extracted DNA using a liquid scintillation counter.

-

Normalize the radioactivity to the amount of DNA to determine the rate of this compound incorporation.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound.

Clinical Development

This compound has undergone clinical evaluation in Phase I and Phase II trials for various solid tumors. The general methodology for a Phase I dose-escalation trial is as follows:

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

Study Design:

-

An open-label, dose-escalation study.

-

Patients with advanced, refractory solid tumors are enrolled in cohorts.

-

Each cohort receives a specific dose of this compound, typically administered intravenously over a defined schedule (e.g., daily for five days every 28-day cycle).

-

The dose for each subsequent cohort is increased if the previous dose is well-tolerated.

-

DLTs are monitored during the first cycle of treatment.

-

Blood samples are collected at various time points to determine the pharmacokinetic parameters of this compound and its metabolites.

-

Tumor response is assessed using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).

Conclusion

This compound is a promising antineoplastic agent with a well-defined dual mechanism of action. Its chemical structure and properties have been thoroughly characterized, and synthetic routes have been established. The provided experimental protocols offer a foundation for further preclinical and clinical research into this compound. The unique mechanism of inhibiting RNR and being incorporated into DNA makes it an interesting candidate for further investigation, both as a single agent and in combination with other cancer therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Tezacitabine: A Technical Guide to its Ribonucleotide Reductase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacitabine, a synthetic pyrimidine nucleoside analogue, exhibits potent antineoplastic activity through a dual mechanism of action. Following intracellular phosphorylation, its diphosphate metabolite irreversibly inhibits ribonucleotide reductase (RNR), the rate-limiting enzyme in de novo DNA synthesis. Concurrently, the triphosphate metabolite is incorporated into DNA, leading to chain termination and apoptosis. This technical guide provides an in-depth analysis of this compound's core activity as an RNR inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development efforts.

Introduction

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[1] Its activity is tightly regulated and often upregulated in rapidly proliferating cancer cells, making it an attractive target for anticancer therapies.[1] this compound ((E)-2'-deoxy-2'-(fluoromethylene)cytidine) is a nucleoside analogue designed to target this crucial pathway.[2] This document serves as a comprehensive technical resource on the RNR inhibitor activity of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism following its intracellular activation.

2.1. Intracellular Activation: this compound, as a prodrug, requires intracellular phosphorylation to become active. This process is initiated by cellular kinases, converting this compound into its monophosphate, diphosphate (this compound-DP), and triphosphate (this compound-TP) metabolites.[2][3] Notably, this compound is relatively resistant to deactivation by cytidine deaminase, which contributes to its sustained intracellular activity.[2]

2.2. Ribonucleotide Reductase Inhibition: The primary mechanism of action involves the irreversible inhibition of ribonucleotide reductase by this compound-DP.[2][3] By binding to the enzyme, this compound-DP blocks the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This leads to a depletion of the intracellular deoxyribonucleoside triphosphate (dNTP) pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.[4]

2.3. DNA Chain Termination: In its triphosphate form, this compound-TP acts as a substrate for DNA polymerase.[2][3] Its incorporation into the growing DNA strand leads to chain termination, further disrupting DNA synthesis and contributing to the drug's cytotoxic effects.[2]

Quantitative Data

The following table summarizes the available quantitative data on the activity of this compound.

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (Antiproliferative Activity) | HeLa S3 (Human cervical carcinoma) | 30-50 nM | [5] |

| WiDr (Human colon cancer) | 79 ± 0.1 nM | [5] | |

| WiDr (in combination with 0.25-1.0 mM Pentoxifylline) | 31.2 ± 2.1 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the RNR inhibitor activity of this compound.

4.1. Ribonucleotide Reductase Inhibition Assay (Whole Cell Lysate)

This protocol is adapted from methods used for evaluating RNR inhibitors.[6][7]

Objective: To determine the inhibitory effect of this compound on RNR activity in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., HeLa S3, MOLT-4)

-

This compound

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Reaction buffer (50 mM HEPES pH 7.6, 15 mM MgSO4, 1 mM EDTA, 3 mM ATP, 1 mM NADPH)

-

Substrate: [3H]-CDP (radiolabeled cytidine diphosphate)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysate Preparation: Harvest and wash the cells with cold PBS. Lyse the cells on ice using the cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and DTT.

-

Initiation of Reaction: Add [3H]-CDP to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding cold TCA.

-

Quantification: Centrifuge to precipitate proteins. Measure the radioactivity of the supernatant, which contains the [3H]-dCDP product, using a scintillation counter.

-

Data Analysis: Calculate the percentage of RNR inhibition for each this compound concentration compared to the untreated control. Determine the IC50 value.

4.2. Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[5][8][9][10]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the IC50 value.

4.3. Quantification of dNTP Pools by HPLC-MS/MS

This protocol provides a general workflow for the analysis of intracellular dNTP levels.[11][12][13][14]

Objective: To quantify the changes in intracellular dNTP pools following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Methanol (ice-cold)

-

Trichloroacetic acid (TCA) or other extraction solvent

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.

-

Cell Extraction: Harvest the cells and perform a rapid extraction of nucleotides using ice-cold methanol or TCA to quench metabolic activity.

-

Sample Preparation: Neutralize the extract if necessary and centrifuge to remove precipitated proteins and debris. The supernatant contains the nucleotides.

-

HPLC-MS/MS Analysis: Inject the sample into the HPLC-MS/MS system. Separate the dNTPs using a suitable chromatographic method.

-

Quantification: Detect and quantify the individual dNTPs based on their specific mass-to-charge ratios and fragmentation patterns using the mass spectrometer.

-

Data Analysis: Normalize the dNTP levels to the cell number or total protein content. Compare the dNTP pool sizes in this compound-treated cells to those in untreated control cells.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows associated with this compound's activity.

Figure 1: Intracellular activation and dual mechanism of action of this compound.

Figure 2: Experimental workflow for the Ribonucleotide Reductase (RNR) inhibition assay.

Figure 3: Downstream signaling consequences of Ribonucleotide Reductase (RNR) inhibition by this compound.

Conclusion

This compound demonstrates a potent and multifaceted mechanism for inhibiting cancer cell proliferation, primarily through the irreversible inhibition of ribonucleotide reductase. The depletion of essential dNTPs, coupled with the termination of DNA chain elongation, underscores its potential as an antineoplastic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications and molecular intricacies of this compound and other RNR inhibitors. The visualizations of the signaling pathways and experimental workflows aim to facilitate a clearer understanding of its complex mode of action. Further research into mechanisms of resistance and potential combination therapies will be crucial in realizing the full clinical potential of targeting ribonucleotide reductase.

References

- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Tezacitabine and Cytidine Deaminase: A Technical Guide to a Resistance-Engineered Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezacitabine (FMdC, (E)-2′-deoxy-2′-(fluoromethylene)cytidine) is a synthetic deoxycytidine analog with potent anticancer activity. A key feature of its design is its relative resistance to deamination by cytidine deaminase (CDA), an enzyme that plays a pivotal role in the metabolism and inactivation of many nucleoside analogs, often leading to drug resistance. This technical guide provides an in-depth overview of this compound's interaction with cytidine deaminase, its mechanism of action, and the experimental approaches to study its metabolism and potential resistance mechanisms.

Mechanism of Action and Metabolism of this compound

This compound exerts its cytotoxic effects through a multi-faceted mechanism that ultimately disrupts DNA synthesis and induces apoptosis.[1] Unlike other cytidine analogs that are susceptible to rapid degradation, this compound's chemical structure confers a significant degree of resistance to cytidine deaminase.[1]

Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations by other cellular kinases convert it to the active diphosphate (FMdC-DP) and triphosphate (FMdC-TP) metabolites.[1] These active forms have distinct roles in inhibiting DNA replication:

-

This compound Diphosphate (FMdC-DP): Acts as a potent and irreversible inhibitor of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2] Inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis.

-

This compound Triphosphate (FMdC-TP): Serves as a fraudulent substrate for DNA polymerase. It is incorporated into the growing DNA strand, where it acts as a chain terminator, preventing further DNA elongation.[1]

This dual mechanism of action contributes to the potent anti-tumor activity of this compound.

The Role of Cytidine Deaminase in Nucleoside Analog Resistance

Cytidine deaminase (CDA) is a key enzyme in the pyrimidine salvage pathway that catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. This enzymatic conversion is a major mechanism of inactivation and resistance for several cytidine analog drugs, including gemcitabine and decitabine. High levels of CDA in tumor cells or in the liver can significantly reduce the bioavailability and efficacy of these drugs.[3][4]

This compound was specifically designed to be a poor substrate for CDA, thereby circumventing this common resistance mechanism.[1] While direct quantitative comparisons of this compound deamination with other nucleoside analogs are not extensively reported in the literature, its structural modifications are understood to hinder its recognition and processing by CDA.

Quantitative Data

Quantitative data specifically detailing the enzymatic kinetics of this compound with cytidine deaminase are limited in publicly available literature. However, the following tables summarize relevant reported data on this compound's potency and a qualitative comparison of CDA susceptibility among different nucleoside analogs.

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Human promyelocytic leukemia | 10 - 90 |

| L-1210 | Murine leukemia | 10 - 90 |

| MOLT-4 | Human T-cell leukemia | 10 - 90 |

| CCRF-SB | Human B-cell leukemia | 10 - 90 |

| KG-1 | Human acute myelogenous leukemia | 10 - 90 |

| Jurkat | Human T-cell leukemia | 10 - 90 |

| COLO-205 | Human colon adenocarcinoma | 10 - 90 |

| MCF-7 | Human breast adenocarcinoma | 10 - 90 |

| PC-3 | Human prostate adenocarcinoma | 10 - 90 |

Note: The IC50 values are reported as a range based on available literature.

Table 2: Qualitative Comparison of Cytidine Deaminase Susceptibility of Nucleoside Analogs

| Nucleoside Analog | Susceptibility to Cytidine Deaminase |

| This compound | Relatively Resistant [1] |

| Gemcitabine | High[4] |

| Decitabine | High[3] |

| Cytarabine (Ara-C) | High |

Experimental Protocols

Protocol 1: Cytidine Deaminase Activity Assay

This protocol describes a general method to determine the activity of cytidine deaminase in cell or tissue extracts, which can be adapted to test the deamination of this compound. The assay is based on the quantification of the deaminated product or the disappearance of the substrate.

Materials:

-

Cell or tissue lysate

-

Phosphate-buffered saline (PBS)

-

Tris-HCl buffer (pH 7.5)

-

This compound solution (substrate)

-

(Optional) Tetrahydrouridine (THU), a CDA inhibitor

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

96-well plates

-

Incubator

Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Homogenize the cells on ice and centrifuge to collect the supernatant containing the cytosolic CDA.

-

Determine the protein concentration of the lysate.

-

-

Enzymatic Reaction:

-

In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, a known concentration of this compound, and the cell lysate.

-

Include a negative control with heat-inactivated lysate or a CDA inhibitor like THU.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Analysis by HPLC:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid) and centrifuge to precipitate proteins.

-

Analyze the supernatant by HPLC to separate and quantify the remaining this compound and its potential deaminated product.

-

The CDA activity is calculated based on the rate of substrate depletion or product formation.

-

Protocol 2: Investigating this compound Resistance in Cancer Cell Lines

This workflow outlines the steps to investigate whether increased cytidine deaminase expression can confer resistance to this compound in cancer cell lines.

Procedure:

-

Cell Line Selection: Choose a cancer cell line with known sensitivity to this compound and low endogenous CDA expression.

-

Stable Transfection: Transfect the selected cell line with a vector expressing human CDA or an empty vector as a control.

-

Selection and Verification: Select stably transfected cells and verify CDA overexpression by Western blot or qRT-PCR.

-

Cytotoxicity Assay:

-

Plate both CDA-overexpressing and control cells.

-

Treat the cells with a range of this compound concentrations.

-

After a defined incubation period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the IC50 values for this compound in both cell lines.

-

A significant increase in the IC50 for the CDA-overexpressing cells would suggest that high levels of CDA can contribute to this compound resistance.

-

References

- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. oaepublish.com [oaepublish.com]

Tezacitabine In Vitro Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Tezacitabine (FMdC), a novel nucleoside analogue with demonstrated potent antiproliferative and antitumor activity. The document details its mechanism of action, summarizes its effects on various cancer cell lines, outlines standard experimental protocols for its evaluation, and visualizes key cellular and experimental pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action following intracellular phosphorylation.[1][2]

-

Intracellular Activation: Upon cellular uptake, this compound is converted by endogenous kinases into its active diphosphate (FMdC-DP) and triphosphate (FMdC-TP) metabolites.[3][4]

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, FMdC-DP, irreversibly binds to and inhibits the enzyme ribonucleotide reductase (RNR).[3][4] RNR is crucial for converting ribonucleoside diphosphates into the deoxyribonucleoside diphosphates necessary for DNA synthesis.[3] Its inhibition leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication.

-

DNA Chain Termination: The triphosphate metabolite, FMdC-TP, acts as a substrate for DNA polymerase.[3][4] It is incorporated into the growing DNA strand as a fraudulent cytidine analogue. This incorporation results in the termination of DNA chain elongation, further disrupting DNA replication and repair processes.[1][2]

These complementary actions effectively compromise DNA synthesis and integrity, leading to cell cycle arrest and ultimately, apoptotic cell death.[4]

Caption: Intracellular activation and dual inhibitory mechanism of this compound.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against a broad spectrum of both murine and human tumor cell lines in preclinical in vitro studies.[4] Research indicates its efficacy across various cancer types, including leukemia, solid tumors, and multidrug-resistant cell lines.[4][5]

While specific IC50 values are highly dependent on the cell line and the duration of exposure, the following table summarizes the cancer cell lines in which this compound's cytotoxic or cytostatic effects have been investigated.

| Cell Line | Cancer Type | Key Findings | Reference |

| L-1210 | Murine Leukemia | Investigated for cell cycle and apoptosis effects. | [5] |

| HL-60 | Human Promyelocytic Leukemia | Investigated for cell cycle and apoptosis effects. | [2][5] |

| MOLT-4 | Human T-cell Leukemia | Investigated for cell cycle and apoptosis effects. | [5] |

| CCRF-SB | Human B-cell Leukemia | FMdC induces G1 and S-phase block and apoptosis. | [5] |

| KG-1 | Human Myeloid Leukemia | FMdC induces G1 and S-phase block and apoptosis. | [5] |

| Jurkat | Human T-cell Leukemia | FMdC induces G1 and S-phase block and apoptosis. | [5] |

| COLO-205 | Human Colon Carcinoma | FMdC induces G1 and S-phase block and apoptosis. | [5] |

| MCF-7 | Human Breast Carcinoma | FMdC induces G1 and S-phase block and apoptosis. | [5] |

| PC-3 | Human Prostate Carcinoma | FMdC induces G1 and S-phase block and apoptosis. | [5] |

| HCT 116 | Human Colon Carcinoma | Effects investigated in combination with fluoropyrimidines. | [1][2] |

| HeLa | Human Cervical Cancer | Showed synergistic activity with other cytotoxic agents. | [4] |

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following is a generalized protocol for determining the in vitro cytotoxicity of this compound, based on standard methodologies for cell-based assays.

Materials and Reagents

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (FMdC) stock solution (e.g., in DMSO or PBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom microplates (opaque-walled for luminescence/fluorescence assays)

-

Cytotoxicity assay kit (e.g., MTT, XTT, WST-8, or a DNA-binding dye like CellTox™ Green)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Experimental Procedure

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, e.g., 5,000-10,000 cells/well).

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a series of this compound dilutions from the stock solution in complete culture medium. A 2-fold or 3-fold serial dilution is common to cover a wide concentration range.

-

Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

Cytotoxicity Measurement (Example: MTT Assay):

-

Following incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]

-

Caption: Standard workflow for an in vitro cytotoxicity assay.

Cellular Signaling Pathways

This compound's disruption of DNA synthesis triggers cellular stress responses that lead to cell cycle arrest and apoptosis. Studies show that this compound induces a block in the G1 and S phases of the cell cycle.[2][5][7] This arrest, coupled with irreparable DNA damage, ultimately activates the intrinsic apoptotic pathway, characterized by the involvement of caspase-3 and caspase-7.[5][7]

Caption: this compound-induced cell cycle arrest and apoptosis signaling cascade.

Conclusion

This compound is a potent cytotoxic agent with a well-defined dual mechanism of action that disrupts DNA synthesis through the inhibition of ribonucleotide reductase and DNA chain termination.[1][2][3] In vitro studies have consistently demonstrated its efficacy across a wide range of human and murine cancer cell lines, establishing its broad antiproliferative activity.[4][5] The primary cellular consequences of this compound exposure are cell cycle arrest at the G1/S checkpoint and the induction of programmed cell death via the intrinsic caspase-3/7 pathway.[5][7] The standardized protocols outlined here provide a robust framework for the continued investigation and characterization of this compound's cytotoxic profile in diverse preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tezacitabine-Induced Cell Cycle Arrest in G1 and S Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacitabine (FMdC), a novel deoxycytidine analog, is a potent cytostatic and cytotoxic agent that exerts its anticancer effects by inducing cell cycle arrest at the G1 and S phases, ultimately leading to apoptosis.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle dysregulation, with a focus on the core signaling pathways and experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research and drug development efforts in this area.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a critical target for anticancer therapies. This compound has demonstrated significant efficacy in preclinical studies by disrupting the normal progression of the cell cycle in various cancer cell lines.[1] Understanding the precise mechanisms by which this compound induces G1 and S phase arrest is crucial for its clinical development and for identifying biomarkers that could predict patient response.

This guide will explore the dual mechanisms of this compound's action on the cell cycle: the inhibition of DNA synthesis leading to S phase arrest and the modulation of key regulatory proteins to enforce a G1 phase checkpoint.

Mechanism of Action: G1 and S Phase Arrest

This compound's impact on the cell cycle is concentration-dependent. At lower concentrations, it primarily causes a leaky block in the S phase, while at higher concentrations (above 10 nM), it induces a more prominent G1 phase arrest.[1]

S Phase Arrest: Inhibition of DNA Synthesis

As a nucleoside analog, this compound's primary mechanism for inducing S phase arrest is through the direct inhibition of DNA synthesis. After cellular uptake, this compound is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases.

The incorporation of this compound triphosphate into the DNA chain leads to "masked chain termination," where after the addition of one more nucleotide, the DNA polymerase is unable to proceed, thus halting DNA replication. This leads to an accumulation of cells in the S phase of the cell cycle.

G1 Phase Arrest: A Putative Signaling Pathway

While the direct mechanism of this compound-induced G1 arrest is not as extensively characterized, evidence from similar nucleoside analogs, such as decitabine, suggests a likely pathway involving the modulation of key G1 phase regulatory proteins.[2] This proposed pathway culminates in the hypophosphorylation of the Retinoblastoma protein (Rb), a critical gatekeeper of the G1/S transition.

The key players in this putative pathway include:

-

p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor (CKI) that can be induced by various cellular stresses, including DNA damage.

-

Cyclin D1/CDK4 Complex: A key kinase complex that initiates the phosphorylation of Rb in early G1 phase.

-

Retinoblastoma Protein (Rb): A tumor suppressor protein that, in its hypophosphorylated state, binds to the E2F transcription factor, preventing the expression of genes required for S phase entry.

This compound-induced cellular stress is hypothesized to lead to the upregulation of p21. p21 then binds to and inhibits the activity of the Cyclin D1/CDK4 complex. This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb sequesters E2F, thereby blocking the transcription of S-phase genes and causing the cell to arrest in the G1 phase.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry. The data is extracted from the study by Skierski et al. (2005).

Table 1: Effect of this compound on Cell Cycle Distribution of Leukemia Cell Lines

| Cell Line | This compound (nM) | % G1 | % S | % G2/M |

| CCRF-SB | Control | 55 | 35 | 10 |

| 1 | 53 | 40 | 7 | |

| 10 | 65 | 25 | 10 | |

| 100 | 75 | 15 | 10 | |

| KG-1 | Control | 60 | 30 | 10 |

| 1 | 58 | 35 | 7 | |

| 10 | 70 | 20 | 10 | |

| 100 | 80 | 10 | 10 | |

| Jurkat | Control | 50 | 40 | 10 |

| 1 | 48 | 45 | 7 | |

| 10 | 60 | 30 | 10 | |

| 100 | 70 | 20 | 10 |

Table 2: Effect of this compound on Cell Cycle Distribution of Solid Tumor Cell Lines

| Cell Line | This compound (nM) | % G1 | % S | % G2/M |

| COLO-205 | Control | 62 | 28 | 10 |

| 10 | 72 | 18 | 10 | |

| 100 | 82 | 8 | 10 | |

| MCF-7 | Control | 68 | 22 | 10 |

| 10 | 78 | 12 | 10 | |

| 100 | 88 | 2 | 10 | |

| PC-3 | Control | 58 | 32 | 10 |

| 10 | 68 | 22 | 10 | |

| 100 | 78 | 12 | 10 |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human leukemia (CCRF-SB, KG-1, Jurkat) and solid tumor (COLO-205, MCF-7, PC-3) cell lines were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound was dissolved in sterile water to prepare a stock solution. Cells were seeded at a density of 1 x 10^5 cells/mL and treated with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 to 72 hours.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After drug treatment, cells were harvested by centrifugation (for suspension cultures) or trypsinization (for adherent cultures).

-

Fixation: The cell pellet was washed with PBS and then fixed in ice-cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes at 4°C.

-

Staining: Fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Flow Cytometry: Stained cells were incubated in the dark for 30 minutes at room temperature before analysis on a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, was measured.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Western Blot Analysis for G1-Related Proteins

-

Protein Extraction: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against Cyclin D1, CDK4, p21, and Rb overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.

Visualizations: Signaling Pathways and Experimental Workflows

References

Tezacitabine's Antineoplastic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene) cytidine; FMdC) is a synthetic purine nucleoside analogue with demonstrated antineoplastic activity in a range of preclinical and clinical settings. Its cytotoxic effects stem from a dual mechanism of action that disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core molecular mechanisms, quantitative preclinical and clinical data, detailed experimental protocols for its evaluation, and insights into potential resistance mechanisms.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Once transported into the cell, it is converted by cellular kinases into its active diphosphate and triphosphate metabolites, each contributing to its antineoplastic activity.[1]

-

This compound Diphosphate (FMdCDP): This metabolite acts as an irreversible inhibitor of ribonucleotide reductase (RNR).[2] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis.[3] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication and repair.[3]

-

This compound Triphosphate (FMdCTP): This metabolite functions as a fraudulent nucleotide. It is incorporated into the growing DNA strand by DNA polymerase during replication.[2] The presence of the fluoromethylene group at the 2'-position of the deoxyribose sugar leads to chain termination, preventing further DNA elongation and inducing strand breaks.[3]

This dual mechanism of RNR inhibition and DNA chain termination culminates in significant DNA damage, triggering cell cycle arrest and programmed cell death (apoptosis).[3]

Signaling Pathways

This compound's disruption of DNA synthesis and induction of DNA damage activate several key signaling pathways that govern cell fate.

Ribonucleotide Reductase Inhibition and dNTP Pool Depletion

The inhibition of RNR by this compound diphosphate leads to a severe imbalance in the deoxyribonucleotide (dNTP) pool, which is a potent trigger for replication stress. This stress activates the DNA damage response (DDR) pathway.

Caption: Ribonucleotide Reductase Inhibition Pathway by this compound.

DNA Damage Response and Apoptosis Induction

The incorporation of this compound triphosphate into DNA and the stalling of replication forks due to dNTP depletion trigger a robust DNA damage response (DDR). This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are master regulators of the DDR.[4][5] Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, and if the damage is irreparable, apoptosis. A key downstream event is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[1]

Caption: DNA Damage Response and Apoptosis Pathway Induced by this compound.

Preclinical Antineoplastic Activity

This compound has demonstrated significant cytotoxic and cytostatic effects across a panel of human cancer cell lines.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not consistently reported across publicly available literature, studies have documented its potent antiproliferative activity in various cancer cell lines, including:

-

Leukemia: L-1210, HL-60, MOLT-4, CCRF-SB, KG-1, Jurkat

-

Solid Tumors: COLO-205 (colon), MCF-7 (breast), PC-3 (prostate), HCT 116 (colon)[1][2]

| Parameter | Cell Lines | Observation | Citation |

| Cell Cycle Arrest | CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 | G1 phase block at concentrations >10 nM; S-phase block at lower concentrations. | [1] |

| Apoptosis | CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 | Induction of apoptosis via the caspase 3/7 pathway in a concentration-dependent manner. | [1] |

In Vivo Xenograft Studies

Preclinical evaluation in animal models has corroborated the in vitro findings, demonstrating the antitumor efficacy of this compound in vivo.

| Xenograft Model | Treatment | Outcome | Citation |

| HCT 116 (Human Colon Carcinoma) | This compound (100 mg/kg, i.p., daily) | Inhibition of tumor growth. | [1] |

| HCT 116 (Human Colon Carcinoma) | This compound in combination with capecitabine (oral prodrug of 5-FU) | Statistically significant additivity in antitumor effect. | [2] |

Clinical Trials

This compound has been evaluated in Phase I and II clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents.

| Trial Phase | Cancer Type | Treatment Regimen | Key Findings | Citation |

| Phase I | Advanced Solid Tumors | This compound (150-350 mg/m²) + 5-Fluorouracil (200 mg/m²/day) | 55% of assessable patients (11 out of 20) had partial responses or stabilization of disease. The highest response rate was observed in patients with esophageal and other gastrointestinal carcinomas. | [6] |

| Phase I/II | Refractory Solid Tumors | This compound monotherapy | Showed a tolerable safety profile and indications of efficacy. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antineoplastic activity of this compound.

Cytotoxicity Assay (Clonogenic Assay)

This assay assesses the ability of single cells to form colonies after treatment with the drug, providing a measure of cell reproductive death.

Caption: Workflow for a Clonogenic Assay to Determine Cytotoxicity.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from a logarithmically growing cell culture.

-

Seeding: Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24-72 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 6% glutaraldehyde. Stain the colonies with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest at desired time points.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add a PI staining solution to the cells.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Mechanisms of Resistance

While specific preclinical models of acquired resistance to this compound are not extensively documented, mechanisms of resistance to structurally and functionally similar nucleoside analogs, such as gemcitabine, are well-characterized and likely relevant. The primary mechanism of acquired resistance involves alterations in the drug's metabolic pathway.

A key enzyme in the activation of this compound is deoxycytidine kinase (dCK), which catalyzes the initial phosphorylation step. Downregulation of dCK expression or inactivating mutations in the dCK gene can significantly reduce the intracellular concentration of the active this compound metabolites, thereby conferring resistance.[2][3] This is a common mechanism of resistance to several nucleoside analogs used in cancer therapy.[2]

Caption: Proposed Mechanism of Acquired Resistance to this compound.

Conclusion

This compound is a potent antineoplastic agent with a well-defined dual mechanism of action that effectively targets DNA synthesis and integrity. Its activity has been demonstrated in a variety of preclinical models and early-phase clinical trials, particularly in gastrointestinal cancers. Understanding the intricate signaling pathways it modulates and the potential mechanisms of resistance is crucial for its future clinical development and for designing rational combination therapies to enhance its efficacy and overcome resistance. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel nucleoside analogs in the field of oncology drug development.

References

- 1. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Down-regulation of deoxycytidine kinase enhances acquired resistance to gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemcitabine chemoresistance and molecular markers associated with gemcitabine transport and metabolism in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD147 promotes DNA damage response and gemcitabine resistance via targeting ATM/ATR/p53 and affects prognosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

Tezacitabine Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of tezacitabine, a deoxycytidine analog with potent antitumor activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways associated with its mechanism of action.

Introduction

This compound (formerly known as MDL 101,731 or FMdC) is a nucleoside analog that acts as an irreversible inhibitor of ribonucleotide reductase and a DNA chain terminator. Its efficacy and safety profile have been evaluated in numerous preclinical studies involving various animal models. A thorough understanding of its pharmacokinetic properties is crucial for the design of further preclinical and clinical investigations.

Pharmacokinetic Parameters in Animal Models

Comprehensive, publicly available datasets detailing the pharmacokinetic parameters of this compound across multiple animal models are limited. The following tables summarize the available quantitative data from preclinical studies in rats, dogs, and monkeys. It is important to note that direct comparisons between studies may be challenging due to variations in analytical methods, dosing regimens, and animal strains.